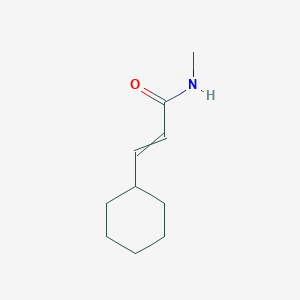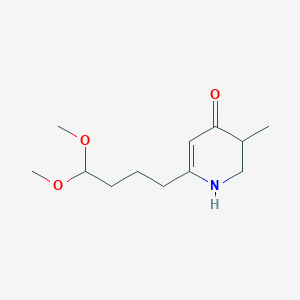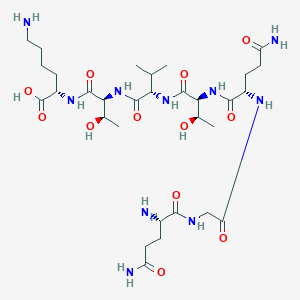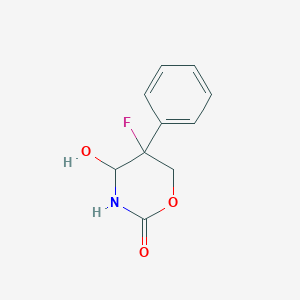![molecular formula C16H19NOS B14203714 2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole CAS No. 831225-15-1](/img/structure/B14203714.png)
2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzothiazole ring fused with a spirocyclic oxaspirooctane moiety, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.
Spirocyclization: The spirocyclic oxaspirooctane moiety is introduced through a spirocyclization reaction. This can be achieved by reacting a suitable precursor with a diol or epoxide under basic conditions.
Final Coupling: The final step involves coupling the benzothiazole ring with the spirocyclic moiety using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Functionalized benzothiazole derivatives
Applications De Recherche Scientifique
2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The spirocyclic moiety may enhance the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole
- 2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzoxazole
Uniqueness
2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
831225-15-1 |
|---|---|
Formule moléculaire |
C16H19NOS |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-[(2R,3S,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H19NOS/c1-11-6-5-9-16(10-11)15(2,18-16)14-17-12-7-3-4-8-13(12)19-14/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-,15+,16+/m1/s1 |
Clé InChI |
YIDOORDDPXWKLU-RLCCDNCMSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@]2(C1)[C@](O2)(C)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC1CCCC2(C1)C(O2)(C)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)

![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)
![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)


![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)


![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)


